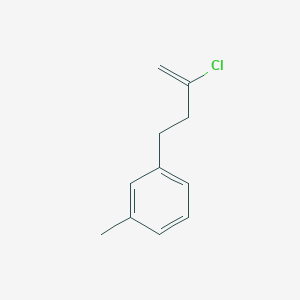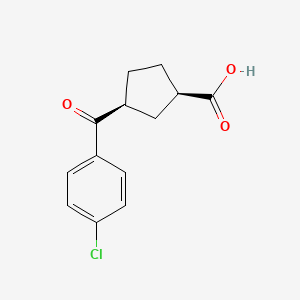
2,4-Dimethyl-3'-methoxybenzophenone
説明
2,4-Dimethyl-3’-methoxybenzophenone is an organic compound belonging to the benzophenone family. It is characterized by the presence of two methyl groups at the 2 and 4 positions on one phenyl ring and a methoxy group at the 3’ position on the other phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
作用機序
Target of Action
The primary target of 2,4-Dimethyl-3’-methoxybenzophenone is the carotenoid-biosynthesis system in plants . This compound interacts with this system, leading to changes in the biosynthesis of photosynthetic pigments .
Mode of Action
2,4-Dimethyl-3’-methoxybenzophenone interacts with its target by inhibiting the dehydrogenation process in carotene biosynthesis . This interaction leads to a disruption in the normal functioning of the carotenoid-biosynthesis system .
Biochemical Pathways
The affected biochemical pathway is the carotenoid biosynthesis pathway . The compound inhibits the dehydrogenation process in this pathway, leading to a disruption in the formation of carotenoids . The downstream effects include the photodecomposition of chlorophylls under strong light, resulting in chlorosis .
Pharmacokinetics
It’s known that the compound is absorbed and translocated differently in different plants, such as rice and barnyardgrass .
Result of Action
The result of the action of 2,4-Dimethyl-3’-methoxybenzophenone is the inhibition of the accumulation of both chlorophylls and carotenoids under strong light, leading to the formation of white seedlings . Under weak light, an appreciable amount of chlorophylls and carotenoids are accumulated, which are rapidly decomposed upon exposure to strong light .
Action Environment
The action, efficacy, and stability of 2,4-Dimethyl-3’-methoxybenzophenone are influenced by environmental factors such as light conditions . The compound shows different effects under different light conditions, with stronger effects under strong light and weaker effects under weak light .
生化学分析
Biochemical Properties
2,4-Dimethyl-3’-methoxybenzophenone plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The interaction with these enzymes can lead to the formation of reactive metabolites, which may further interact with cellular components. Additionally, 2,4-Dimethyl-3’-methoxybenzophenone can bind to proteins, potentially altering their structure and function. These interactions are crucial for understanding the compound’s biochemical properties and its potential effects on biological systems .
Cellular Effects
2,4-Dimethyl-3’-methoxybenzophenone has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, 2,4-Dimethyl-3’-methoxybenzophenone can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in altered levels of specific genes. These changes can impact cellular metabolism, leading to variations in the production and utilization of metabolic intermediates .
Molecular Mechanism
The molecular mechanism of 2,4-Dimethyl-3’-methoxybenzophenone involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes, leading to inhibition or activation of their catalytic activity. For example, binding to cytochrome P450 enzymes can result in the formation of reactive metabolites, which may further interact with cellular components. Additionally, 2,4-Dimethyl-3’-methoxybenzophenone can interact with DNA, potentially causing changes in gene expression. These molecular interactions are essential for understanding the compound’s mechanism of action and its effects on biological systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dimethyl-3’-methoxybenzophenone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2,4-Dimethyl-3’-methoxybenzophenone can degrade over time, leading to the formation of degradation products that may have different biological activities. Additionally, long-term exposure to the compound can result in cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of 2,4-Dimethyl-3’-methoxybenzophenone vary with different dosages in animal models. At low doses, the compound may have minimal effects on biological systems, while higher doses can lead to significant changes in cellular and physiological processes. Studies have shown that high doses of 2,4-Dimethyl-3’-methoxybenzophenone can cause toxic or adverse effects, including liver and kidney damage. These dosage-dependent effects are crucial for understanding the compound’s safety and potential therapeutic applications .
Metabolic Pathways
2,4-Dimethyl-3’-methoxybenzophenone is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have different biological activities. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 2,4-Dimethyl-3’-methoxybenzophenone within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding to proteins can affect the compound’s localization and distribution within tissues. These factors are important for understanding the compound’s bioavailability and its effects on biological systems .
Subcellular Localization
The subcellular localization of 2,4-Dimethyl-3’-methoxybenzophenone is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it may exert its biological effects. For example, 2,4-Dimethyl-3’-methoxybenzophenone can localize to the mitochondria, where it may affect mitochondrial function and energy production. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and its effects on cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-3’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2,4-dimethylphenyl chloride with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of 2,4-Dimethyl-3’-methoxybenzophenone follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products.
化学反応の分析
Types of Reactions: 2,4-Dimethyl-3’-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups direct incoming electrophiles to specific positions on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
2,4-Dimethyl-3’-methoxybenzophenone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of UV filters, fragrances, and as a stabilizer in plastics and coatings.
類似化合物との比較
Benzophenone: The parent compound with a simpler structure lacking the methyl and methoxy groups.
2,4-Dimethylbenzophenone: Similar structure but without the methoxy group.
3-Methoxybenzophenone: Lacks the methyl groups present in 2,4-Dimethyl-3’-methoxybenzophenone.
Uniqueness: 2,4-Dimethyl-3’-methoxybenzophenone is unique due to the combined presence of both methyl and methoxy groups, which influence its chemical reactivity and physical properties. This combination enhances its stability and makes it suitable for specific applications where other benzophenone derivatives may not be as effective.
特性
IUPAC Name |
(2,4-dimethylphenyl)-(3-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-7-8-15(12(2)9-11)16(17)13-5-4-6-14(10-13)18-3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJYHQFNLSZLLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC(=CC=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641478 | |
| Record name | (2,4-Dimethylphenyl)(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
750633-70-6 | |
| Record name | (2,4-Dimethylphenyl)(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358947.png)
![trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358950.png)

